1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets due to the presence of nitrogen atoms in the triazole moiety . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Based on the known properties of triazole compounds, it can be inferred that this compound may have potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazines with carboxylic acids, followed by cyclization, can yield triazole derivatives . Another method involves the use of amidines and carboxylic acids, which undergo cyclization with hydrazines to form the triazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
1-Phenyl-1H-1,2,4-triazole: Similar structure but lacks the methyl group.
3-Methyl-1H-1,2,4-triazole: Similar structure but lacks the phenyl group.
Uniqueness: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both methyl and phenyl groups on the triazole ring. This combination of substituents can enhance its biological activity and specificity compared to other triazole derivatives .
Properties
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLKLZWPSVFXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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